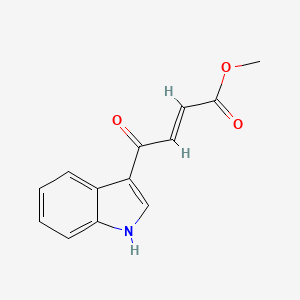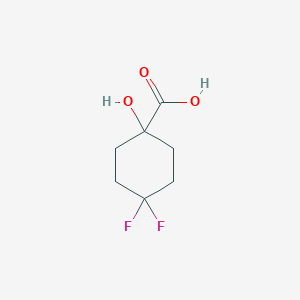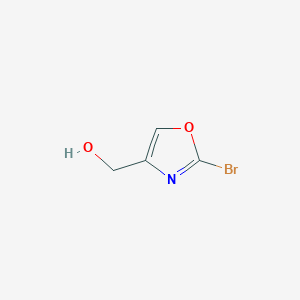
Sulfaclozine de sodium
Vue d'ensemble
Description
Sulfaclozine (sodium) est un dérivé de la sulfanilamide possédant des propriétés antibactériennes et anticoccidiennes significatives. Il est principalement utilisé en médecine vétérinaire pour traiter la coccidiose chez les volailles, causée par des parasites protozoaires du genre Eimeria, ainsi que d'autres infections bactériennes telles que le choléra aviaire et la typhoïde aviaire . Le composé agit comme un antagoniste compétitif de l'acide para-aminobenzoïque, un précurseur de l'acide folique, dans les protozoaires et les bactéries .
Applications De Recherche Scientifique
La sulfaclozine (sodium) a un large éventail d'applications en recherche scientifique :
Mécanisme d'action
La sulfaclozine (sodium) exerce ses effets en inhibant l'enzyme dihydroptéroate synthétase, qui est essentielle pour la synthèse de l'acide folique dans les bactéries et les protozoaires . En inhibant compétitivement cette enzyme, la sulfaclozine (sodium) perturbe la production d'acide folique, ce qui conduit à l'inhibition de la croissance bactérienne et protozoaire . Les cibles moléculaires comprennent l'enzyme dihydroptéroate synthétase et la voie de synthèse de l'acide folique .
Mécanisme D'action
Target of Action
Sodium Sulfaclozine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .
Mode of Action
Sodium Sulfaclozine acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Sodium Sulfaclozine is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, Sodium Sulfaclozine disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption leads to a deficiency in folic acid, which is necessary for bacterial DNA synthesis and cell division .
Pharmacokinetics
They are distributed throughout all body tissues and fluids and are excreted primarily by the kidneys . The bioavailability of sulfonamides can be influenced by factors such as the drug formulation, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of Sodium Sulfaclozine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sodium Sulfaclozine prevents bacteria from carrying out essential processes such as DNA synthesis and cell division . This leads to a halt in bacterial proliferation, aiding in the resolution of bacterial infections .
Action Environment
The action of Sodium Sulfaclozine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other medications, can also influence the pharmacokinetics and efficacy of Sodium Sulfaclozine .
Analyse Biochimique
Biochemical Properties
Sodium sulfaclozine plays a crucial role in biochemical reactions by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid. This inhibition disrupts the synthesis of dihydrofolic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. Sodium sulfaclozine interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By binding to this enzyme, sodium sulfaclozine prevents the incorporation of PABA into dihydropteroate, thereby inhibiting the production of folic acid and ultimately leading to the death of the protozoa or bacteria .
Cellular Effects
Sodium sulfaclozine exerts significant effects on various types of cells and cellular processes. In protozoa and bacteria, it inhibits cell growth and division by disrupting folic acid synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In poultry, sodium sulfaclozine has been shown to reduce cecal lesion scores and oocyst production in cases of Eimeria tenella infection . Additionally, it increases the average survival time in mice infected with Toxoplasma gondii when administered at a dose of 250 mg/kg per day .
Molecular Mechanism
The molecular mechanism of sodium sulfaclozine involves its competitive antagonism of PABA, which is crucial for folic acid synthesis in protozoa and bacteria. By binding to dihydropteroate synthase, sodium sulfaclozine inhibits the enzyme’s activity, preventing the formation of dihydrofolic acid. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Consequently, the growth and proliferation of the protozoa or bacteria are halted, leading to their eventual death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium sulfaclozine have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that prolonged exposure to sodium sulfaclozine can lead to the development of resistance in some protozoa and bacteria. Additionally, long-term use of sodium sulfaclozine in poultry has been associated with rare adverse effects such as liver damage, allergic reactions, and crystal urea .
Dosage Effects in Animal Models
The effects of sodium sulfaclozine vary with different dosages in animal models. In poultry, dietary administration of sodium sulfaclozine reduces cecal lesion scores and oocyst production in a dose-dependent manner . In mice, a dose of 250 mg/kg per day increases the average survival time in cases of Toxoplasma gondii infection . High doses of sodium sulfaclozine can lead to toxic effects such as liver damage and allergic reactions .
Metabolic Pathways
Sodium sulfaclozine is involved in the metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase, which is responsible for the incorporation of PABA into dihydropteroate. By inhibiting this enzyme, sodium sulfaclozine disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA production .
Transport and Distribution
Sodium sulfaclozine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and intestines. Sodium sulfaclozine interacts with transporters and binding proteins that facilitate its movement across cell membranes. In poultry, sodium sulfaclozine has been found in muscle samples, indicating its distribution throughout the body .
Subcellular Localization
The subcellular localization of sodium sulfaclozine is primarily within the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis. Sodium sulfaclozine targets dihydropteroate synthase, an enzyme located in the cytoplasm, and prevents the incorporation of PABA into dihydropteroate. This inhibition disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, ultimately, the death of the protozoa or bacteria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la sulfaclozine (sodium) implique généralement la condensation de la 2,6-dichloropyrazine avec la sulfanilamide en présence d'une base telle que le carbonate de potassium . La réaction est effectuée à des températures élevées pour favoriser la formation du produit souhaité. Le produit brut est ensuite purifié par recristallisation en utilisant un système de solvant mixte binaire, ce qui améliore la pureté et réduit la production d'eaux usées contenant du sel .
Méthodes de production industrielle
Dans les milieux industriels, la préparation de la sulfaclozine (sodium) suit une voie de synthèse similaire, mais avec des conditions de procédé optimisées pour améliorer le rendement et la qualité du produit. L'utilisation de solvants et de catalyseurs appropriés, ainsi que des températures de réaction contrôlées, assurent une production efficace. Le produit final est obtenu par recristallisation et séchage .
Analyse Des Réactions Chimiques
Types de réactions
La sulfaclozine (sodium) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir la sulfaclozine (sodium) en ses dérivés aminés correspondants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés aminés et divers composés de pyrazine substitués .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfadiazine : Un autre antibiotique de la sulfanilamide utilisé pour traiter les infections bactériennes et les maladies protozoaires.
Sulfaméthoxazole : Souvent utilisé en combinaison avec la triméthoprime pour traiter une variété d'infections bactériennes.
Sulfaméthazine : Utilisé en médecine vétérinaire pour traiter les infections bactériennes chez le bétail.
Unicité
La sulfaclozine (sodium) est unique en raison de sa forte activité anticoccidienne, ce qui la rend particulièrement efficace dans le traitement de la coccidiose chez les volailles. Sa capacité à inhiber la dihydroptéroate synthétase avec une grande spécificité contribue à son efficacité contre les parasites protozoaires .
Propriétés
Numéro CAS |
23307-72-4 |
|---|---|
Formule moléculaire |
C10H9ClN4NaO2S |
Poids moléculaire |
307.71 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |
InChI |
InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |
Clé InChI |
TWEDRXQIEQQVHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.[Na+] |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |
Key on ui other cas no. |
23307-72-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective was Sodium Sulfaclozine in treating chickens infected with Eimeria tenella compared to the control group?
A1: The study found that Sodium Sulfaclozine, administered at a concentration of 2 mL/L, was effective in mitigating the negative effects of Eimeria tenella infection in broiler chickens []. Infected chickens treated with Sodium Sulfaclozine showed significant improvements in oocyst count, liver enzyme levels (AST, ALT, ALP), kidney function markers (uric acid, creatinine), body weight gain, hematological parameters, and protein levels compared to the untreated infected control group. Histopathological examination of tissues also supported these findings [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1498859.png)










![methyl 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1498883.png)

